4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol
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Overview
Description
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is characterized by the presence of a phenol group, an acetylpiperazine moiety, and a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol typically involves the reaction of 4-hydroxybenzoyl chloride with 1-acetylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the acetylpiperazine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)carbonyl]phenol
- 4-[(4-Ethylpiperazin-1-yl)carbonyl]phenol
- 4-[(4-Propylpiperazin-1-yl)carbonyl]phenol
Uniqueness
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and interaction profiles compared to its methyl, ethyl, and propyl analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKQOVNNVTULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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